molecular formula C8H11ClFNO B1418702 2-Ethoxy-4-fluoroaniline hydrochloride CAS No. 850568-36-4

2-Ethoxy-4-fluoroaniline hydrochloride

Cat. No. B1418702
M. Wt: 191.63 g/mol
InChI Key: QHJRIDOJLJQKLU-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFNO . It has a molecular weight of 191.63 .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-4-fluoroaniline hydrochloride is 1S/C8H10FNO.ClH/c1-2-11-8-5-6 (9)3-4-7 (8)10;/h3-5H,2,10H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The density of 2-Ethoxy-4-fluoroaniline hydrochloride is 1.137g/cm3 . It has a boiling point of 226.1ºC at 760 mmHg . The flash point is 90.5ºC .

Scientific Research Applications

Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease

Two radiofluoro-pegylated phenylbenzoxazole derivatives, synthesized for imaging cerebral β-amyloid (Aβ) plaques in living brain tissue by PET, showed high affinity for Aβ(1-42) aggregates. This research demonstrates the potential of these compounds, including modifications of the 2-ethoxy-4-fluoroaniline structure, in detecting Aβ plaques in the living human brain, highlighting their application in Alzheimer's disease diagnostics (Cui et al., 2012).

Antimicrobial Activity

The study on the synthesis of some quinazolinone derivatives, including those derived from 2-ethoxy-(4H)-3,1-benzoxazin-4-one, showed significant antimicrobial potential. This suggests applications of 2-ethoxy-4-fluoroaniline hydrochloride in creating compounds with antimicrobial properties, useful for developing new antimicrobial agents (El-Hashash et al., 2011).

Synthesis of Novel Organic Compounds

Research into microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics has shown the capacity to create novel organic compounds, such as the reduction of 4-fluoronitrobenzene to 4-fluoroaniline. This method offers a new pathway for synthesizing fluorine-substituted aromatic compounds, including those related to 2-ethoxy-4-fluoroaniline hydrochloride, for various chemical applications (Spencer et al., 2008).

Corrosion Inhibition

Aniline derivatives, including 2-fluoroaniline, have been studied for their potential as copper corrosion inhibitors in acidic environments. This suggests that modifications of the 2-ethoxy-4-fluoroaniline hydrochloride structure could be explored for protective applications in metal preservation and corrosion inhibition technologies (Khaled & Hackerman, 2004).

Herbicidal Activity

Fluoro-functionalized arylimido-substituted hexamolybadates, synthesized using 2-fluoroaniline hydrochloride among other compounds, demonstrated potent herbicidal activity against various plant strains. This indicates the potential of 2-ethoxy-4-fluoroaniline hydrochloride derivatives in developing new herbicidal agents with specific action modes (Xue et al., 2008).

Safety And Hazards

2-Ethoxy-4-fluoroaniline hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-ethoxy-4-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJRIDOJLJQKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661203
Record name 2-Ethoxy-4-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-fluoroaniline hydrochloride

CAS RN

850568-36-4
Record name 2-Ethoxy-4-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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